molecular formula C25H21ClN2O4S B2483572 {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate CAS No. 318247-42-6

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate

Cat. No. B2483572
CAS RN: 318247-42-6
M. Wt: 480.96
InChI Key: LMSPXAYQWOLEEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-phenylpyrazolyl aryl methanones, which share structural similarities with the compound , involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These compounds are characterized by their arylthio/sulfinyl/sulfonyl groups and exhibit favorable herbicidal and insecticidal activities, suggesting a broad utility of such molecules in various applications (Wang et al., 2015).

Molecular Structure Analysis

Molecular structural parameters and vibrational frequencies have been extensively studied using Density Functional Theory (DFT), providing detailed insights into the molecular structure and potential energy distribution. Such studies help in understanding the molecular electrostatic potential, predicting sites for electrophilic and nucleophilic attacks, and evaluating important non-linear properties like electric dipole moments and hyperpolarizability (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives often lead to the formation of compounds with significant biological activities. For instance, the synthesis of dihydropyrazole and its utility in preparing 3,3-diarylacrylonitrile demonstrates the versatility of pyrazole derivatives in organic synthesis, highlighting their potential in developing new chemical entities with desired properties (Zhu et al., 2011).

Physical Properties Analysis

The crystal structure of related compounds, such as ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, reveals significant insights into the physical properties of these molecules. The analysis of dihedral angles, torsion angles, and supramolecular arrays formed in the crystal structure helps in understanding the physical characteristics and stability of these compounds (Abdel‐Aziz et al., 2011).

Chemical Properties Analysis

Investigations into the chemical properties of pyrazole derivatives have shown their potential in various biological applications, including as COX-2 inhibitors, demonstrating the therapeutic potential of these compounds. The detailed study of their synthesis, molecular structure, and biological evaluations provides a comprehensive understanding of their chemical properties and potential applications (Penning et al., 1997).

Scientific Research Applications

Synthesis and Structural Analysis

  • A series of N-phenylpyrazolyl aryl methanones derivatives, including compounds similar to the one , have been synthesized and characterized. These compounds showed promising herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activities

  • In the realm of antimicrobial activity, some heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole demonstrated potential antibacterial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
  • Celecoxib derivatives, which include compounds structurally related to the one , showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Chemical Transformations and Synthesis

  • Studies have been conducted on the synthesis of 3H-pyrazoles by reacting specific sulfones with diphenyldiazomethane, leading to products that undergo various chemical transformations (Vasin et al., 2015).

Crystallographic Studies

  • The crystal structure of a compound structurally related to "{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate" has been reported, providing insights into the molecular arrangement and potential interactions (Abdel‐Aziz et al., 2011).

Potential Pharmacological Applications

  • Compounds such as 1,5-diarylpyrazole derivatives, which include the chemical structure , have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering insights into their potential therapeutic applications (Penning et al., 1997).

properties

IUPAC Name

[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-17-8-14-21(15-9-17)33(30,31)24-22(16-32-25(29)19-10-12-20(26)13-11-19)23(27-28(24)2)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSPXAYQWOLEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate

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